N4,N4-dimethylpyrimidine-2,4-diamine

Supramolecular chemistry Crystal engineering Hydrogen bond topology

N4,N4-Dimethylpyrimidine-2,4-diamine (CAS 1005-26-1) is a C6H10N4 pyrimidine derivative bearing two methyl substituents on the exocyclic N4 nitrogen and amino groups at positions 2 and 4 of the pyrimidine ring. With a molecular weight of 138.17 g·mol⁻¹, a computed XLogP3-AA of 0.3, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55 Ų, it occupies a physicochemical space distinct from its positional isomers and the unsubstituted parent.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 1005-26-1
Cat. No. B086763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-dimethylpyrimidine-2,4-diamine
CAS1005-26-1
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N
InChIInChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9)
InChIKeyMYDKGRAWYIGOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4,N4-Dimethylpyrimidine-2,4-diamine (CAS 1005-26-1): A Specialized N4,N4-Dimethylated Pyrimidine Diamine Building Block


N4,N4-Dimethylpyrimidine-2,4-diamine (CAS 1005-26-1) is a C6H10N4 pyrimidine derivative bearing two methyl substituents on the exocyclic N4 nitrogen and amino groups at positions 2 and 4 of the pyrimidine ring [1]. With a molecular weight of 138.17 g·mol⁻¹, a computed XLogP3-AA of 0.3, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55 Ų, it occupies a physicochemical space distinct from its positional isomers and the unsubstituted parent [1]. The compound is commercially supplied at purities of 95–98% and is recognized as a versatile building block for metal coordination complexes, hydrogen bond networks in supramolecular chemistry, and as a pharmaceutical intermediate .

Why N4,N4-Dimethylpyrimidine-2,4-diamine Cannot Be Simply Substituted by In-Class Analogs or Other Pyrimidine Diamine Isomers


Pyrimidine-2,4-diamine derivatives bearing different N-methylation patterns (e.g., N2,N2-dimethyl, N2,N4-dimethyl, or the fully unsubstituted parent) are not interchangeable for applications that depend on regiochemistry, hydrogen-bonding topology, or lipophilicity. The N4,N4-dimethyl substitution pattern in CAS 1005-26-1 produces a single hydrogen bond donor (vs. two in the unsubstituted pyrimidine-2,4-diamine) and a specific spatial arrangement of the dimethylamino group that influences metal coordination geometry, crystal packing, and molecular recognition in supramolecular assemblies [1]. Generic selection of any 'pyrimidinediamine' without verifying the substitution isomer risks failure in crystallization screens, mismatched reactivity in cross-coupling or condensation reactions, and altered physicochemical properties that propagate into downstream synthetic intermediates .

Quantitative Differentiation Evidence for N4,N4-Dimethylpyrimidine-2,4-diamine versus Closest Analogs


Hydrogen Bond Donor Count: N4,N4-Dimethyl vs. Unsubstituted Pyrimidine-2,4-diamine

N4,N4-dimethylpyrimidine-2,4-diamine possesses exactly 1 hydrogen bond donor (the 2-amino group), compared to 2 hydrogen bond donors for the unsubstituted pyrimidine-2,4-diamine (CAS 156-81-0), which has both 2-amino and 4-amino groups available for donation [1]. This reduction in HBD count directly alters the hydrogen-bonding supramolecular synthons accessible to the molecule and simplifies its crystal-packing landscape relative to the parent diamine.

Supramolecular chemistry Crystal engineering Hydrogen bond topology

Lipophilicity (XLogP3-AA) and TPSA Differentiation from the N2,N2-Dimethyl Positional Isomer

The target compound N4,N4-dimethylpyrimidine-2,4-diamine (CAS 1005-26-1) and its N2,N2-dimethyl positional isomer (CAS 1074-34-6) share the same molecular formula (C6H10N4) and molecular weight (138.17 g·mol⁻¹) but differ in the position of dimethylation. Computed descriptors from PubChem reveal that the N4,N4 isomer has an XLogP3-AA of 0.3 and a TPSA of 55 Ų [1]. While head-to-head experimental physicochemical comparison data are absent from the literature, the N2,N2 isomer is expected to exhibit a distinct HBD/HBA profile due to the different electronic environment at the 2-position, which affects its reactivity in nucleophilic substitution and condensation chemistry.

Physicochemical profiling Isomer differentiation Medicinal chemistry

Commercial Purity Specification: 95% Minimum vs. 98% Premium Grade Availability

Commercially, N4,N4-dimethylpyrimidine-2,4-diamine is offered at two distinct purity tiers: a 95% minimum purity specification (e.g., AKSci Catalog 4089CU) and a 98% purity grade (e.g., CymitQuimica Ref. 54-OR1074125, CalPacLab) . The 98% grade commands a significant price premium (€808.00 for 1 g, €2,420.00 for 5 g as of 2024) , while the N2,N2-dimethyl isomer (CAS 1074-34-6) is available at 95–97% purity at lower cost (€206.00 for 1 g) . This purity–cost differential is relevant for procurement decisions where stoichiometric precision is critical.

Quality control Procurement specification Purity comparison

Crystallographic Hydrogen-Bonding Motif: Framework for Predicting N4,N4-Dimethyl Supramolecular Assembly

Although no crystal structure of unsubstituted N4,N4-dimethylpyrimidine-2,4-diamine itself has been deposited, the closely related 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine (CAS 1007-11-0) provides crystallographic evidence for the hydrogen-bonding behavior of the N4,N4-dimethyl scaffold. In the solid state, this derivative forms intermolecular N—H···N hydrogen bonds that link molecules into twisted dimers with a dihedral angle of 32.9(1)° between pyrimidine rings, generating an R₂²(8) motif [1]. This dimeric motif is a direct consequence of the single HBD architecture imposed by the N4,N4-dimethyl substitution, and it is distinct from the packing motifs observed in the unsubstituted pyrimidine-2,4-diamine, where both amino groups can participate in more complex hydrogen-bond networks.

Crystallography Supramolecular synthons Crystal engineering

Structurally Defined Metal Coordination Capability via Asymmetric N-Substitution

The N4,N4-dimethyl substitution pattern creates a pyrimidine scaffold in which the N1 ring nitrogen, the 2-amino group, and the 4-dimethylamino group present three electronically distinct nitrogen environments for metal coordination. This contrasts with the symmetrically substituted N2,N2-dimethyl isomer, where the dimethylamino group is positioned adjacent to the 4-amino group rather than the 2-amino group, altering the chelation geometry . ChemShuttle specifically markets the N4,N4-dimethyl isomer for metal coordination complex synthesis and hydrogen bond network construction in supramolecular chemistry, noting that the symmetrical substitution pattern enables predictable crystal packing in material science applications .

Metal coordination chemistry Ligand design Supramolecular chemistry

High-Value Application Scenarios for N4,N4-Dimethylpyrimidine-2,4-diamine Based on Verified Differentiation Evidence


Supramolecular Crystal Engineering: Programming R₂²(8) Hydrogen-Bonded Dimers

Investigators designing hydrogen-bonded cocrystals or supramolecular assemblies can exploit the predictable single-donor architecture of N4,N4-dimethylpyrimidine-2,4-diamine to program R₂²(8) dimer motifs, as crystallographically demonstrated in the 6-chloro derivative (dihedral angle 32.9(1)° between paired pyrimidine rings) . The compound's 1 HBD count eliminates the competing hydrogen-bond networks possible with the 2-HBD unsubstituted pyrimidine-2,4-diamine, simplifying crystal structure prediction [1]. Procurement of the 98% purity grade (CymitQuimica, CalPacLab) is recommended for reproducible crystallization outcomes [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The three electronically distinct nitrogen donor sites (ring N1, primary 2-NH₂, tertiary 4-N(CH₃)₂) of N4,N4-dimethylpyrimidine-2,4-diamine enable predictable, regiospecific metal coordination . This spatial arrangement is reversed in the N2,N2-dimethyl isomer, which would produce different chelation geometries . Researchers constructing MOFs or discrete coordination complexes should explicitly specify CAS 1005-26-1 to ensure correct ligand regioisomer identity .

Pharmaceutical Intermediate Synthesis Requiring Specific N4,N4-Dimethyl Substitution

As a pharmaceutical intermediate, N4,N4-dimethylpyrimidine-2,4-diamine is used in synthetic routes that depend on the presence of a dimethylamino group at the 4-position and a free amino group at the 2-position for downstream functionalization . The XLogP3-AA of 0.3 and TPSA of 55 Ų provide a baseline for predicting the physicochemical properties of derived compounds [1]. Procurement teams must distinguish CAS 1005-26-1 from its N2,N2 isomer (CAS 1074-34-6) to avoid regioisomeric contamination in medicinal chemistry campaigns .

Crystallization Screening and Polymorph Studies in Material Science

The symmetrical N4,N4-dimethyl substitution enables predictable crystal packing, as noted in vendor technical documentation . Combined with the 98% purity grade availability [1], this compound is suitable for polymorph screening studies where impurity-driven nucleation must be minimized. The crystallographic precedent from the 6-chloro analog demonstrates the tendency toward R₂²(8) dimer formation that can guide initial crystallization condition selection [2].

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